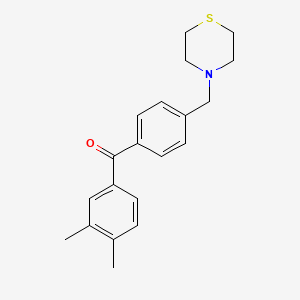

3,4-dimethyl-4'-thiomorpholinomethyl benzophenone

Description

BenchChem offers high-quality 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-3-6-19(13-16(15)2)20(22)18-7-4-17(5-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUVKFSZHUMBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642921 | |

| Record name | (3,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-79-1 | |

| Record name | (3,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Theoretical Study of Benzophenone Derivatives

Foreword: The Enduring Relevance of Benzophenone Derivatives

Benzophenone and its derivatives represent a cornerstone in organic chemistry, with their applications spanning from photochemistry and polymer science to medicinal chemistry and materials science. Their utility as UV filters, photoinitiators, and versatile scaffolds for drug design has cemented their importance.[1] The continued interest in these compounds necessitates a deep understanding of their electronic structure, photophysical properties, and biological interactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies employed to elucidate the multifaceted nature of benzophenone derivatives. We will delve into the "why" behind the choice of computational methods, offering field-proven insights to bridge the gap between theoretical calculations and experimental observations.

Part 1: Unraveling the Electronic Landscape with Density Functional Theory (DFT)

At the heart of understanding the behavior of benzophenone derivatives lies the ability to accurately model their electronic structure. Density Functional Theory (DFT) has emerged as a powerful and widely-used quantum mechanical method for this purpose.[2] Unlike more computationally expensive ab initio methods, DFT offers a favorable balance between accuracy and computational cost, making it ideal for studying relatively large molecules like benzophenone derivatives.

The "Why" of DFT: Causality in Method Selection

The choice of DFT is not arbitrary; it is dictated by the need to capture the intricate electron correlation effects that govern the geometry, stability, and reactivity of these molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for studying organic molecules and has been shown to provide reliable results for benzophenone derivatives.[3] The selection of a suitable basis set, such as 6-311+G(d,p), is also crucial for obtaining accurate results. This basis set includes diffuse functions (+) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[3]

Key Molecular Properties Derived from DFT Calculations

DFT calculations yield a wealth of information about the electronic properties of benzophenone derivatives. These properties are not mere numbers; they provide a quantitative basis for understanding and predicting the behavior of these molecules.

-

Electron Affinity (EA) and Ionization Potential (IP): These parameters provide insights into the ability of a molecule to accept or donate an electron, respectively. For instance, a higher electron affinity can be a key indicator for developing efficient voltage stabilizers in materials science.[4]

-

HOMO-LUMO Gap (Eg): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the electronic absorption and emission properties of a molecule. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths.[2]

-

Substituent Effects: DFT allows for the systematic evaluation of how different functional groups (both electron-donating and electron-withdrawing) impact the electronic properties of the benzophenone core. For example, the introduction of electron-donating groups can increase the reaction Gibbs free energy barrier for certain reactions.[3]

Experimental Protocol: A Step-by-Step Guide to DFT Calculations

Here, we outline a generalized workflow for performing DFT calculations on a benzophenone derivative. This protocol is intended as a guide and may require modification based on the specific software package and computational resources available.

-

Molecule Building and Initial Geometry Optimization:

-

Construct the 3D structure of the benzophenone derivative using a molecular modeling software (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a less computationally demanding method, such as a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.

-

-

DFT Geometry Optimization:

-

Set up the DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

-

Specify the chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

-

-

Calculation of Electronic Properties:

-

From the optimized geometry, calculate key electronic properties such as HOMO and LUMO energies, electron affinity, and ionization potential.

-

Analyze the molecular orbitals to understand the distribution of electron density.

-

Visualization: DFT Computational Workflow

Caption: A generalized workflow for performing DFT calculations on benzophenone derivatives.

Part 2: Illuminating Photophysical Processes with Time-Dependent DFT (TD-DFT)

Benzophenone derivatives are renowned for their photochemical activity, which is intrinsically linked to their ability to absorb UV and visible light.[5] Time-Dependent Density Functional Theory (TD-DFT) is the computational tool of choice for investigating the excited states of molecules and simulating their UV/Vis absorption spectra.[6]

The "Why" of TD-DFT: Understanding Light-Molecule Interactions

TD-DFT extends the principles of DFT to the time-dependent domain, allowing for the calculation of electronic excitation energies and oscillator strengths. This provides a direct theoretical counterpart to experimental UV/Vis spectroscopy. The accuracy of TD-DFT calculations, like DFT, is dependent on the choice of functional and basis set.[7]

Simulating UV/Vis Spectra and Unveiling Electronic Transitions

TD-DFT calculations can predict the absorption maxima (λmax) and the nature of the electronic transitions responsible for these absorptions.[7] Common transitions in benzophenone derivatives include:

-

π→π* transitions: These typically have high oscillator strengths and correspond to strong absorption bands.[7]

-

n→π* transitions: These are often weaker and can be sensitive to the solvent environment.[8]

The agreement between theoretical and experimental spectra can be remarkably good, with differences often within a few percent.[6] This predictive power allows for the rational design of benzophenone derivatives with tailored light absorption properties for applications such as UV filters and photoinitiators.[1][7]

Experimental Protocol: A Step-by-Step Guide to TD-DFT Calculations

-

Prerequisites: A fully optimized ground-state geometry from a DFT calculation is required as the starting point for a TD-DFT calculation.

-

TD-DFT Calculation Setup:

-

In your quantum chemistry software, specify a TD-DFT calculation.

-

Use the same functional and basis set as the ground-state optimization for consistency.

-

Request the calculation of a sufficient number of excited states to cover the spectral region of interest.

-

-

Analysis of Results:

-

Extract the calculated excitation energies and oscillator strengths for each electronic transition.

-

Convert the excitation energies to wavelengths (nm) to generate a theoretical UV/Vis spectrum.

-

Analyze the molecular orbitals involved in the key transitions to understand their character (e.g., π→π* or n→π*).

-

Visualization: The Jablonski Diagram of Benzophenone

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in benzophenone.

Part 3: Predicting Biological Activity through Molecular Docking and QSAR

The versatility of the benzophenone scaffold has made it a valuable starting point for the development of new therapeutic agents.[9] Computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling play a crucial role in the rational design and optimization of these compounds.[10]

Molecular Docking: Visualizing Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand), such as a benzophenone derivative, when it binds to a larger molecule, typically a protein or enzyme (receptor).[11] This method provides valuable insights into the binding mode and affinity of a potential drug candidate.[9]

The "Why" of Molecular Docking: A Lock-and-Key Approach

The fundamental principle behind molecular docking is to find the optimal binding geometry between a ligand and its receptor, which corresponds to the lowest interaction energy. This allows researchers to:

-

Identify potential binding sites on a target protein.[11]

-

Predict the binding affinity of a series of compounds.[9]

-

Understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.[12]

Quantitative Structure-Activity Relationship (QSAR): From Structure to Activity

QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.[13]

The "Why" of QSAR: Building Predictive Models

QSAR models are built on the principle that the biological activity of a compound is a function of its physicochemical properties. By correlating molecular descriptors (numerical representations of chemical structure) with experimental activity data, a predictive model can be developed.[14] This enables:

-

The identification of key structural features that contribute to biological activity.[10]

-

The prediction of the activity of novel compounds.[13]

-

The optimization of lead compounds to enhance their potency and selectivity.

Experimental Protocol: A Combined Molecular Docking and QSAR Workflow

-

Preparation of Receptor and Ligands:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate 3D structures of the benzophenone derivatives and optimize their geometries.

-

-

Molecular Docking:

-

Define the binding site on the receptor.

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligands into the binding site.

-

Analyze the docking poses and scores to predict binding affinities and modes.

-

-

QSAR Model Development:

-

Compile a dataset of benzophenone derivatives with known biological activities.

-

Calculate a variety of molecular descriptors for each compound.

-

Use statistical methods, such as multiple linear regression or machine learning algorithms, to build the QSAR model.[10]

-

Validate the model using internal and external validation techniques to ensure its predictive power.[14]

-

Visualization: Molecular Docking and QSAR Workflow

Caption: A combined workflow for molecular docking and QSAR studies of benzophenone derivatives.

Data Summary

| Computational Method | Key Inputs | Key Outputs | Application in Benzophenone Research |

| DFT | Molecular structure | Optimized geometry, electronic properties (HOMO, LUMO, EA, IP) | Understanding stability, reactivity, and substituent effects[2][3] |

| TD-DFT | Optimized ground-state geometry | Excitation energies, oscillator strengths, theoretical UV/Vis spectra | Simulating and interpreting electronic spectra, understanding photophysical processes[7] |

| Molecular Docking | 3D structures of ligand and receptor | Binding poses, docking scores, interaction analysis | Predicting binding modes and affinities to biological targets[9] |

| QSAR | Set of molecules with known activity, molecular descriptors | Predictive statistical model | Predicting the biological activity of new derivatives, identifying key structural features[10][13] |

Conclusion: The Synergy of Theory and Experiment

The theoretical studies of benzophenone derivatives, empowered by methodologies such as DFT, TD-DFT, molecular docking, and QSAR, provide an indispensable framework for understanding and predicting their behavior. This in-depth guide has aimed to not only outline these computational protocols but also to instill an appreciation for the causal reasoning behind their application. By integrating these theoretical insights with experimental validation, researchers can accelerate the discovery and development of novel benzophenone-based materials and therapeutics, continuing the legacy of this remarkable class of compounds.

References

-

Zhang, Y., et al. (2022). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Polymers, 14(21), 4587. [Link]

-

Du, Y., et al. (2022). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. ResearchGate. [Link]

-

Kumar, A., et al. (2023). Unveiling the Multifaceted Nature of 4-(4-Methylphenyl Thio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation of its Electronic Structure and Excited States. ChemRxiv. [Link]

-

da Silva, E. F., et al. (2024). Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. Journal of the Brazilian Chemical Society. [Link]

-

Ghosh, M., et al. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society, 141(39), 15656-15669. [Link]

-

Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21634-21652. [Link]

-

Unknown. (2015). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]

-

Mahajan, S., et al. (2012). QSAR Analysis of Benzophenone Derivatives as Antimalarial Agents. Indian Journal of Pharmaceutical Sciences, 74(4), 325-331. [Link]

-

Mahajan, S., et al. (2012). QSAR analysis of benzophenone derivatives as antimalarial agents. Indian Journal of Pharmaceutical Sciences, 74(4), 325-331. [Link]

-

Unknown. (2015). The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]

-

da Silva, G. P., et al. (2023). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 295. [Link]

-

de la Cruz, J. F. P., et al. (2012). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. Journal of Physical Chemistry A, 116(43), 10927-10933. [Link]

-

Ivaniuk, K., et al. (2022). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Materials, 15(19), 6899. [Link]

-

Unknown. (2016). Investigation of Newly Designed Human Estrogen Receptor Inhibitors from Benzophenones Derivatives (BPs) by Molecular Docking and Molecular Dynamic Simulation. ResearchGate. [Link]

-

Rani, V., et al. (2021). Structural, Spectroscopic, and Molecular Docking Analysis of Benzophenone N(4)-methyl-N(4)-phenyl Thiosemicarbazone Using Density Functional Theory. Polycyclic Aromatic Compounds, 41(5), 1056-1073. [Link]

-

Du, Y., et al. (2022). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Polymers, 14(21), 4587. [Link]

-

Unknown. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Oregon State University. [Link]

-

Fang, W. H., et al. (2005). Time-dependent density functional theory study on intramolecular charge transfer and solvent effect of dimethylaminobenzophenone. The Journal of Chemical Physics, 122(7), 074502. [Link]

-

Ghosh, M., et al. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. ResearchGate. [Link]

-

Topal, K., et al. (2014). Computational study of the synthesis of benzoin derivatives from benzil. ResearchGate. [Link]

-

Castro, E. A., et al. (2008). QSAR/QSPR/QSTR: Methodologies. CONICET. [Link]

-

Rizvi, S. U. M., et al. (2013). 2D and 3D-QSAR studies of a series of benzopyranes and benzopyrano[3,4b][2][10]-oxazines as inhibitors of the multidrug transporter P-glycoprotein. PLoS One, 8(7), e68234. [Link]

-

Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21634-21652. [Link]

-

Ghosh, M., et al. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. SciSpace. [Link]

-

Zawadzki, M. (2012). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Advances, 2(10), 4286-4294. [Link]

-

Boudergua, S., et al. (2019). QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives. ResearchGate. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. 2D- and 3D-QSAR studies of a series of benzopyranes and benzopyrano[3,4b][1,4]-oxazines as inhibitors of the multidrug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone

An In-depth Technical Guide to the Molecular Structure of (3,4-dimethylphenyl)[4-(thiomorpholin-4-ylmethyl)phenyl]methanone

Foreword: Navigating Isomeric Specificity

The benzophenone scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for therapeutic innovation.[1][2] This guide focuses on the comprehensive structural elucidation of a specific derivative: 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone , correctly named (3,4-dimethylphenyl)[4-(thiomorpholin-4-ylmethyl)phenyl]methanone . It is important to note that while this specific 4'-substituted isomer is a logical target for synthesis, public domain literature and commercial availability are more extensive for its isomers, such as the 2'-substituted analogue.[3] Therefore, this document will serve as a predictive and methodological whitepaper, outlining the definitive process for synthesizing and confirming the molecular structure of the target 4'-isomer, drawing upon established principles and data from analogous compounds.

Rationale and Significance

The functionalization of the benzophenone core is a proven strategy for modulating biological activity.[1][4] The incorporation of a 3,4-dimethylphenyl group can influence lipophilicity and steric interactions with biological targets. The thiomorpholinomethyl moiety is of particular interest; thiomorpholine derivatives have demonstrated potential as antioxidant and hypolipidemic agents, suggesting that their inclusion could confer valuable pharmacological properties.[5] The synthesis of this target molecule is most logically achieved via the Mannich reaction, a robust and well-understood method for aminomethylation.[6][7]

Synthesis and Purification: A Mannich-Based Approach

The most direct route to synthesizing the title compound is the Mannich condensation, a three-component reaction involving an active hydrogen compound, formaldehyde, and a secondary amine.[6][8] In this case, 3,4-dimethylbenzophenone provides the activated aromatic ring, thiomorpholine serves as the secondary amine, and formaldehyde acts as the methylene bridge linker.

Synthetic Workflow

The reaction proceeds via the formation of a thiomorpholinomethyl cation, which then acts as an electrophile, attacking the electron-rich 4'-position of the 3,4-dimethylbenzophenone ring.

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 3,4-dimethylbenzophenone (1.0 eq)[9] in ethanol, add thiomorpholine (1.2 eq) and aqueous formaldehyde (37%, 1.5 eq).

-

Catalysis: Add concentrated hydrochloric acid (0.2 eq) dropwise while stirring. The acid catalyzes the formation of the electrophilic iminium ion intermediate.[7]

-

Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

-

Stationary Phase: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system.

-

Mobile Phase: Start with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

-

Elution: Load the crude product onto the column and elute with the gradient mobile phase, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify and combine those containing the pure product.

-

Final Step: Evaporate the solvent from the combined pure fractions to yield the purified 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone as a solid.

Comprehensive Molecular Structure Elucidation

Confirming the molecular structure of a novel compound requires a multi-faceted analytical approach. Each technique provides a unique piece of the puzzle, and together they offer unambiguous proof of identity and purity.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 898781-90-3|3,4-Dimethyl-2'-thiomorpholinomethyl benzophenone|BLD Pharm [bldpharm.com]

- 4. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 7. clausiuspress.com [clausiuspress.com]

- 8. gijash.com [gijash.com]

- 9. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of Thiomorpholinomethyl Benzophenones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling considerations for thiomorpholinomethyl benzophenones. As a novel class of compounds, specific safety and toxicological data are not yet widely available. Therefore, this document emphasizes a risk-assessment-based approach, extrapolating from the known hazards of the parent compounds—benzophenone and thiomorpholine—and the general principles of handling Mannich bases. The information herein is intended to empower researchers to work safely and effectively with these promising molecules.

Introduction to Thiomorpholinomethyl Benzophenones

Thiomorpholinomethyl benzophenones are a class of organic compounds synthesized through the Mannich reaction, which involves the aminomethylation of a carbon acid, in this case, a benzophenone derivative, with formaldehyde and thiomorpholine.[1] The benzophenone scaffold is a well-known pharmacophore found in various biologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[2] The incorporation of the thiomorpholine moiety can modulate the physicochemical properties and biological activity of the parent benzophenone, making these derivatives of significant interest in medicinal chemistry and drug discovery.

Given their potential applications, a thorough understanding of their safe synthesis and handling is paramount for researchers in both academic and industrial settings. This guide will provide a framework for assessing the risks and implementing appropriate safety measures when working with these compounds.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice, particularly when working with novel compounds for which specific toxicity data is unavailable. The risk assessment process for thiomorpholinomethyl benzophenones should be based on the known hazards of the starting materials and the potential hazards of the final product.

Known Hazards of Starting Materials

The primary hazards associated with the synthesis of thiomorpholinomethyl benzophenones stem from the reactants:

| Compound | CAS Number | Key Hazards |

| Benzophenone | 119-61-9 | Suspected of causing cancer; May cause damage to organs through prolonged or repeated exposure; Very toxic to aquatic life with long-lasting effects.[3][4] |

| Thiomorpholine | 123-90-0 | Causes severe skin burns and eye damage; May be corrosive to metals. |

| Formaldehyde | 50-00-0 | Toxic if swallowed, in contact with skin, or if inhaled; Causes severe skin burns and eye damage; May cause an allergic skin reaction; Suspected of causing genetic defects; May cause cancer. |

Postulated Hazards of Thiomorpholinomethyl Benzophenones

In the absence of specific toxicological data, it is prudent to assume that thiomorpholinomethyl benzophenones may exhibit a combination of the hazards associated with their parent structures. Researchers should handle these compounds as if they are:

-

Potentially Carcinogenic and Organ-Toxic: Based on the benzophenone core.[4]

-

Skin and Eye Irritants/Corrosives: Due to the presence of the thiomorpholine moiety and as is common with many amine-containing compounds.

-

Harmful if Swallowed or Inhaled: As a general precaution for novel chemical entities.

The following diagram illustrates a logical workflow for conducting a risk assessment prior to synthesis.

Caption: A logical workflow for risk assessment before synthesizing novel compounds.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.

Engineering Controls

-

Chemical Fume Hood: All manipulations of thiomorpholinomethyl benzophenones and their starting materials, especially volatile or dusty substances, must be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should have adequate general ventilation.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop a detailed, written SOP for the synthesis and handling of these compounds.

-

Training: Ensure all personnel are trained on the specific hazards and the developed SOP.

-

Restricted Access: Designate a specific area within the lab for working with these compounds and restrict access to authorized personnel.

-

Good Housekeeping: Maintain a clean and organized workspace to prevent accidental spills and contamination.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling thiomorpholinomethyl benzophenones and their precursors:

-

Eye Protection: Chemical splash goggles are required. Safety glasses do not provide adequate protection.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Given the lack of specific compatibility data for the final product, it is advisable to double-glove. Change gloves immediately if they become contaminated.

-

Body Protection: A flame-resistant lab coat should be worn and buttoned completely.

-

Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a properly fitted respirator (e.g., an N95 or higher) may be necessary, based on a formal risk assessment.

Storage and Disposal

Storage

-

Store thiomorpholinomethyl benzophenones in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

-

Containers should be clearly labeled with the chemical name, structure, and associated hazards.

-

Store in a secondary container to contain any potential leaks or spills.

Disposal

-

All chemical waste, including reaction residues, contaminated solvents, and disposable labware, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of these compounds down the drain, as benzophenone is known to be toxic to aquatic life.[3]

Emergency Procedures

Spills

-

Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated material in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent.

-

Large Spills: Evacuate the area and alert laboratory personnel and the institutional safety office.

Fire

-

Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a water jet.

-

If the fire is large or cannot be easily extinguished, evacuate the area and call emergency services.

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Representative Synthesis Protocol: Mannich Reaction

The following is a generalized, representative protocol for the synthesis of a thiomorpholinomethyl benzophenone. This is not a validated protocol and must be optimized and adapted by the researcher. A thorough risk assessment must be conducted before proceeding.

Materials and Reagents

-

Benzophenone derivative

-

Thiomorpholine

-

Paraformaldehyde

-

Hydrochloric acid (catalytic amount)

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate solution

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the benzophenone derivative (1.0 eq), thiomorpholine (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).[4]

The following diagram illustrates the general workflow for this synthesis.

Caption: A generalized workflow for the synthesis and purification of thiomorpholinomethyl benzophenones.

Characterization

The structure and purity of the synthesized thiomorpholinomethyl benzophenones should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The presence of characteristic peaks for the thiomorpholine and benzophenone moieties, as well as the newly formed methylene bridge, should be verified.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl (C=O) stretch from the benzophenone core, typically around 1650-1700 cm⁻¹.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Conclusion

Thiomorpholinomethyl benzophenones represent a promising class of compounds for drug discovery and development. However, their novelty necessitates a cautious and well-informed approach to their synthesis and handling. By understanding the hazards of the starting materials, conducting thorough risk assessments, and adhering to stringent safety protocols, researchers can safely explore the potential of these molecules. Always remember that in the absence of specific data, a conservative approach to safety is the most responsible course of action.

References

-

Redox. (2025, February 17). Safety Data Sheet Benzophenone. [Link]

-

SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzophenone. [Link]

-

Astech Ireland. (n.d.). Safety Data Sheet: Benzophenone. [Link]

-

Therapeutic Goods Administration (TGA). (n.d.). Safety Review of Benzophenone. [Link]

-

PubMed Central. (n.d.). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. [Link]

-

Minnesota Department of Health. (2023, November). Benzophenone Toxicological Summary. [Link]

-

PubMed Central. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

-

Cosmetic Ingredient Review. (2021, April 6). Amended Safety Assessment of Benzophenones as Used in Cosmetics. [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

-

Geotech Environmental Equipment. (n.d.). Chemical Compatibility Table. [Link]

-

Filtermat. (2006, August 29). Chemical Resistance Recommendations. [Link]

-

MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. [Link]

-

Royal Society of Chemistry. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

Sources

An In-depth Technical Guide to the Characterization of 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone

This guide provides a comprehensive technical overview of the fundamental characterization of the novel compound, 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach to elucidating the molecule's identity, purity, and key physicochemical properties. In the absence of extensive published data for this specific molecule, this guide leverages established principles of organic chemistry and analytical science, drawing parallels with closely related structural analogs to provide a robust framework for its characterization.

Molecular Structure and Isomeric Considerations

The subject of this guide is 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone. Its core structure consists of a benzophenone scaffold, which is a diphenylmethanone framework. This core is asymmetrically substituted on its two phenyl rings. One ring bears two methyl groups at the 3 and 4 positions, while the other is functionalized with a thiomorpholinomethyl group at the 4' position.

It is crucial to distinguish this molecule from its isomers, such as 3,4-dimethyl-2'-thiomorpholinomethyl benzophenone. The seemingly minor difference in the substitution pattern on the phenyl ring (4'- versus 2'-) can lead to significant variations in physicochemical properties, spectroscopic data, and biological activity due to differences in steric hindrance and electronic effects. Therefore, unambiguous structural confirmation is a primary objective of the characterization process.

Synthetic Pathway: A Probable Approach

While a specific, published synthetic route for 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone has not been identified, a plausible and efficient synthesis can be postulated based on well-established organic reactions, particularly the Friedel-Crafts acylation.[1][2] The proposed synthetic workflow is outlined below.

Caption: Proposed synthetic route for 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone.

Experimental Protocol: A Step-by-Step Guide

Step 1: Friedel-Crafts Acylation

-

To a stirred solution of toluene in a suitable anhydrous solvent (e.g., dichloromethane) at 0-5 °C, add anhydrous aluminum chloride (AlCl₃) portion-wise.

-

Slowly add 3,4-dimethylbenzoyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring it over crushed ice and an aqueous HCl solution.

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methyl-3',4'-dimethylbenzophenone.

Step 2: Radical Bromination

-

Dissolve the product from Step 1 in a non-polar solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under a light source to initiate the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the succinimide, and concentrate the filtrate to obtain 4'-(bromomethyl)-3,4-dimethylbenzophenone.

Step 3: Nucleophilic Substitution

-

Dissolve the brominated intermediate in a polar aprotic solvent such as acetonitrile.

-

Add thiomorpholine and a non-nucleophilic base (e.g., diisopropylethylamine) to the solution.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Remove the solvent in vacuo, and purify the crude product by column chromatography on silica gel to afford the final compound, 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone.

Physicochemical Properties: Predicted Characteristics

Based on its chemical structure, the following physicochemical properties can be anticipated for 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone. These predictions are valuable for designing purification strategies and for understanding the compound's potential behavior in biological systems.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₂₀H₂₃NOS | Based on the constituent atoms. |

| Molecular Weight | ~325.47 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Typical for benzophenone derivatives. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, chloroform, ethyl acetate); sparingly soluble in water. | The large hydrophobic benzophenone core dominates the polarity. |

| pKa | Weakly basic | The nitrogen atom of the thiomorpholine ring is expected to be basic. |

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous identification and structural confirmation of 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone. The following sections detail the expected spectral features.

Caption: Workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: A complex multiplet pattern in the range of δ 7.2-7.8 ppm. The protons on the 3,4-dimethylphenyl ring will exhibit a specific splitting pattern, as will the protons on the 4'-substituted ring.

-

Methylene Protons: A singlet for the -CH₂- group connecting the benzophenone core to the thiomorpholine ring, likely in the range of δ 3.5-4.0 ppm.

-

Thiomorpholine Protons: Two multiplets corresponding to the two sets of methylene protons in the thiomorpholine ring, expected around δ 2.5-3.0 ppm.

-

Methyl Protons: Two singlets for the two methyl groups on the phenyl ring, expected in the upfield region around δ 2.2-2.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms.

-

Carbonyl Carbon: A characteristic downfield signal around δ 195-200 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm.

-

Methylene Carbons: Signals for the benzylic methylene and the thiomorpholine methylene carbons in the range of δ 50-65 ppm.

-

Methyl Carbons: Upfield signals for the two methyl carbons around δ 20 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[3][4]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | 1650 - 1670 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C-N (Amine) | 1000 - 1250 |

| C-S (Thioether) | 600 - 800 |

The strong absorption band around 1660 cm⁻¹ due to the carbonyl stretch is a key diagnostic feature for the benzophenone core.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[5][6]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for benzophenone derivatives include cleavage at the carbonyl group and benzylic cleavage. Expected fragments would correspond to the 3,4-dimethylbenzoyl cation and the thiomorpholinomethyl-substituted phenyl cation.

Potential Biological Activity: An Outlook

Benzophenone and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] Notably, studies on other thiomorpholino benzophenones have demonstrated potent cytotoxic activity against various cancer cell lines.[1] Therefore, it is plausible that 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone could also possess interesting pharmacological properties.

A preliminary biological evaluation could involve screening for its cytotoxic effects on a panel of cancer cell lines. Further studies could then be directed towards elucidating its mechanism of action.

Conclusion

This technical guide provides a comprehensive framework for the characterization of 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone. By following the proposed synthetic and analytical workflows, researchers can confidently establish the identity, purity, and fundamental properties of this novel compound. The insights gained from this characterization will be instrumental in paving the way for further investigations into its potential applications in medicinal chemistry and drug discovery.

References

-

Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21633-21648. Available at: [Link]

-

Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Available at: [Link]

-

Becerril-Sánchez, A., et al. (2021). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 13(2), 205-213. Available at: [Link]

-

Sato, Y., et al. (1993). Synthesis and antitumor activity of novel benzophenone derivatives. Journal of Medicinal Chemistry, 36(21), 3140-3146. Available at: [Link]

- Google Patents. (2001). WO2001051440A1 - A process for the preparation of substituted benzophenones.

-

ResearchGate. (n.d.). MS parameters for the detection of benzophenone derivatives (mrm transitions, collision energy). Available at: [Link]

-

Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]

-

Chen, Y. C., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 11(9), 1339. Available at: [Link]

-

da Silva, P. B., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(11), 2942. Available at: [Link]

-

Zhou, B., et al. (2020). Synthesis and antitumor activity of benzophenone compound. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 861-867. Available at: [Link]

-

SpectraBase. (n.d.). 4-Amino-benzophenone. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during.... Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and antitumor activity of benzophenone compound. Available at: [Link]

Sources

- 1. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Evaluation of 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone in 3D Printing

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Novel Photoinitiator for Advanced Vat Photopolymerization

The field of vat photopolymerization 3D printing, encompassing stereolithography (SLA), digital light processing (DLP), and two-photon polymerization (2PP), is in a continuous state of evolution, driven by the development of novel photopolymer resins. At the heart of these resins lies the photoinitiator, a molecule that dictates the curing speed, resolution, and final material properties of the printed object. This document provides a comprehensive guide to the evaluation of a novel, non-commercial photoinitiator, 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone , for use in 3D printing applications.

Benzophenone itself is a well-established Type II photoinitiator, known for its efficacy and cost-effectiveness.[1][2] However, its performance is intrinsically linked to the presence of a co-initiator, typically an amine, which acts as a hydrogen donor.[2][3] The subject of this guide, 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone, is a functionalized benzophenone derivative designed to overcome the limitations of a multi-component initiator system by incorporating an amine co-initiator moiety directly into the molecular structure. This "monocomponent Type II" design can potentially lead to more stable resin formulations and improved curing kinetics.[1]

The 3,4-dimethyl substitution on one of the phenyl rings is expected to red-shift the absorption spectrum of the molecule, potentially making it more suitable for use with longer wavelength light sources, such as 405 nm LEDs commonly used in modern 3D printers.[4] The 4'-thiomorpholinomethyl group provides the intramolecular amine synergist, with the thiomorpholine nitrogen poised to act as the hydrogen donor. The presence of a sulfur atom in the thiomorpholine ring may also influence the molecule's electronic properties and biocompatibility.[5][6][7]

This document will provide a hypothesized mechanism of action for this novel photoinitiator, detailed protocols for its characterization and use in 3D printing resin formulations, and a framework for evaluating the properties of the resulting photopolymerized materials.

Hypothesized Mechanism of Action: An Intramolecular Approach to Photopolymerization

3,4-dimethyl-4'-thiomorpholinomethyl benzophenone is presumed to function as a Type II photoinitiator, where the initiation of polymerization is a bimolecular process. However, in this case, the two key components—the photosensitizer (benzophenone core) and the co-initiator (thiomorpholine moiety)—are part of the same molecule.

Upon exposure to UV or visible light, the benzophenone core absorbs a photon and is promoted to an excited singlet state (S1), which then undergoes intersystem crossing to a more stable triplet state (T1). This excited triplet state is a powerful hydrogen abstractor. In a traditional benzophenone system, it would abstract a hydrogen from a separate amine molecule. In this intramolecular system, the excited benzophenone triplet is hypothesized to abstract a hydrogen atom from the carbon adjacent to the nitrogen atom of the thiomorpholinomethyl group.

This hydrogen abstraction event results in the formation of two radical species: a ketyl radical on the benzophenone moiety and an aminyl radical on the thiomorpholinomethyl group. The aminyl radical is the primary initiator of the polymerization of acrylate or methacrylate monomers in the resin.[3] The bulky ketyl radical is generally considered to be less reactive and less likely to initiate polymerization.[2]

The proposed mechanism is illustrated in the following diagram:

Caption: Hypothesized photopolymerization initiation mechanism.

Experimental Evaluation: A Step-by-Step Guide

The following protocols are designed to enable a thorough evaluation of 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone as a photoinitiator for 3D printing.

Protocol 1: Characterization of the Photoinitiator

Objective: To determine the fundamental photophysical properties of the photoinitiator.

Materials:

-

3,4-dimethyl-4'-thiomorpholinomethyl benzophenone

-

Spectroscopic grade solvents (e.g., acetonitrile, dichloromethane)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Analytical balance

-

Volumetric flasks and cuvettes

Procedure:

-

UV-Vis Spectroscopy:

-

Prepare a series of dilute solutions of the photoinitiator in the chosen solvent (e.g., 1x10⁻⁵ M, 5x10⁻⁵ M, 1x10⁻⁴ M).

-

Record the UV-Vis absorption spectrum for each solution from 200 nm to 600 nm.

-

Determine the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

-

-

Fluorescence Spectroscopy:

-

Using a dilute solution, excite the sample at its λmax and record the fluorescence emission spectrum.

-

Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

-

-

Solubility Assessment:

-

Qualitatively assess the solubility of the photoinitiator in common monomers and oligomers used in 3D printing resins (e.g., HDDA, TPGDA, Bis-GMA).

-

Expected Outcomes: This protocol will provide crucial data on the light absorption properties of the molecule, which will inform the choice of light source for 3D printing. The solubility assessment will determine its compatibility with common resin components.

Protocol 2: Formulation of Photopolymer Resins

Objective: To prepare a series of photopolymer resins with varying concentrations of the novel photoinitiator.

Materials:

-

3,4-dimethyl-4'-thiomorpholinomethyl benzophenone

-

Monomers and oligomers (e.g., Henkel Loctite 3D 3843 or a custom blend of (meth)acrylates)

-

UV blocker (optional, e.g., Sudan I)

-

Viscometer

-

Dual asymmetric centrifugal mixer or magnetic stirrer

-

Amber glass bottles for storage

Procedure:

-

Base Resin Formulation: Prepare a base resin mixture of monomers and oligomers. A common starting point is a 50:50 (w/w) mixture of a flexible monomer (e.g., TPGDA) and a more rigid oligomer (e.g., a urethane diacrylate).

-

Photoinitiator Addition:

-

Prepare a series of resins with varying concentrations of the photoinitiator (e.g., 0.5%, 1.0%, 2.0%, 4.0% by weight).

-

Add the photoinitiator to the base resin and mix thoroughly until fully dissolved. Gentle heating may be required.

-

-

Control Resin: Prepare a control resin using a well-characterized, commercially available photoinitiator system (e.g., TPO or a benzophenone/amine blend) at a typical concentration.

-

Viscosity Measurement: Measure and record the viscosity of each resin formulation at a controlled temperature.

Data Presentation:

| Formulation ID | Monomer/Oligomer Ratio (w/w) | Photoinitiator Concentration (wt%) | UV Blocker (wt%) | Viscosity (cP at 25°C) |

| Resin-A-0.5 | 50:50 TPGDA:UDMA | 0.5 | - | To be measured |

| Resin-A-1.0 | 50:50 TPGDA:UDMA | 1.0 | - | To be measured |

| Resin-A-2.0 | 50:50 TPGDA:UDMA | 2.0 | - | To be measured |

| Resin-A-4.0 | 50:50 TPGDA:UDMA | 4.0 | - | To be measured |

| Control-TPO | 50:50 TPGDA:UDMA | 2.0 (TPO) | - | To be measured |

Protocol 3: 3D Printing and Curing Characterization

Objective: To evaluate the performance of the formulated resins in a 3D printing process.

Materials:

-

DLP or SLA 3D printer (e.g., Anycubic Photon, Formlabs Form 3)

-

Formulated photopolymer resins

-

Test models (e.g., calibration matrix, tensile test bars)

-

UV curing chamber

-

Calipers

-

Microscope

Procedure:

-

Printer Setup:

-

Select a 3D printer with a light source that overlaps with the absorption spectrum of the photoinitiator (likely 385 nm or 405 nm).

-

Pour the formulated resin into the printer's vat.

-

-

Curing Tests:

-

Print a calibration matrix to determine the optimal exposure time for each resin formulation. This involves printing a series of small features with varying exposure times.

-

Identify the exposure time that results in accurate dimensions and good feature resolution.

-

-

Test Object Printing:

-

Using the optimal exposure time, print a set of standardized test objects (e.g., ASTM D638 Type V tensile bars) for each resin formulation.

-

-

Post-Processing:

-

Wash the printed objects in a suitable solvent (e.g., isopropanol) to remove excess uncured resin.

-

Post-cure the objects in a UV curing chamber for a standardized time to ensure complete polymerization.

-

Experimental Workflow Diagram:

Caption: Workflow for 3D printing and material characterization.

Protocol 4: Material Property Characterization

Objective: To quantify the mechanical and physical properties of the cured photopolymer.

Materials:

-

Printed and post-cured test objects

-

Universal testing machine (for tensile testing)

-

Shore durometer (for hardness testing)

-

Soxhlet extraction apparatus

-

Analytical balance

Procedure:

-

Mechanical Testing:

-

Conduct tensile testing on the printed bars according to ASTM D638 to determine the ultimate tensile strength, Young's modulus, and elongation at break.

-

Measure the Shore hardness of the cured material.

-

-

Degree of Conversion:

-

Use Fourier-transform infrared (FTIR) spectroscopy to determine the degree of conversion by monitoring the disappearance of the acrylate/methacrylate double bond peak (around 1635 cm⁻¹) before and after curing.

-

-

Sol-Gel Analysis:

-

Measure the initial weight of a cured sample.

-

Perform Soxhlet extraction in a suitable solvent (e.g., acetone) for 24 hours to remove any un-crosslinked polymer (the "sol" fraction).

-

Dry the remaining crosslinked polymer (the "gel" fraction) and weigh it.

-

Calculate the gel content as a percentage of the initial weight.

-

Comparative Data Table (Representative Values for Acrylate-Based Resins):

| Property | Standard Resin (TPO-based) | High-Performance Resin | Target for Novel Resin |

| Tensile Strength (MPa) | 30 - 50 | 50 - 70 | > 50 |

| Young's Modulus (GPa) | 1.5 - 2.5 | 2.5 - 3.5 | > 2.5 |

| Elongation at Break (%) | 5 - 15 | 3 - 10 | 5 - 10 |

| Shore D Hardness | 75 - 85 | 85 - 95 | > 85 |

| Degree of Conversion (%) | > 90 | > 95 | > 95 |

| Gel Content (%) | > 95 | > 98 | > 98 |

Conclusion and Future Directions

The successful evaluation of 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone as a photoinitiator for 3D printing could open up new possibilities for the formulation of advanced photopolymer resins. Its intramolecular design may offer advantages in terms of resin stability and curing efficiency. The protocols outlined in this document provide a robust framework for characterizing this novel compound and quantifying its performance.

Further research could involve exploring the biocompatibility of the cured material, particularly for applications in the medical and dental fields. The potential for this photoinitiator to be used in two-photon polymerization for high-resolution microfabrication could also be investigated, as similar aminobenzophenone structures have shown promise in this area.[8][9][10] The systematic approach detailed herein will provide the foundational data necessary for these future investigations.

References

-

New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2020-12-28). Materials Chemistry Frontiers. [Link]

-

Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (2025-08-10). ResearchGate. [Link]

-

Photopolymer. Wikipedia. [Link]

-

Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025-05-12). PMC - NIH. [Link]

-

Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. (2020-06-22). MDPI. [Link]

-

Photoinitiating mechanisms of Type I and Type II initiators. ResearchGate. [Link]

-

Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [Link]

-

An Environmentally Friendly Synthesis of Michler's Ketone Analogues in Water. Thieme Connect. [Link]

-

Analogs of Michler's ketone for two-photon absorption initiation of polymerization in the near infrared. ResearchGate. [Link]

-

The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2021-02-02). PMC - NIH. [Link]

-

Photopolymerization Mechanisms Used In The 3d Printing Systems. WordPress.com. [Link]

-

The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. (2015-10-28). NIH. [Link]

-

Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators. ResearchGate. [Link]

-

Analogs of Michler's ketone for two- photon absorption initiation of polymerization in the near infrared: synthesis and photophysical properties. (2006-08-23). New Journal of Chemistry (RSC Publishing). [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024-06-26). PMC. [Link]

- New Class of Amine Coinitiators in Photoinitiated Polymerizations.

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

Formulating for 3D printing: Constraints and Components for Stereolithography. (2018-12-04). Digital Engineering. [Link]

- Water soluble michlers ketone analogs.

-

Analogs of Michler's ketone for two-photon absorption initiation of polymerization in the near infrared: Synthesis and photophysical properties. (2025-08-07). ResearchGate. [Link]

-

Efficiency of 4,4′‐bis(N,N‐diethylamino) benzophenone for the polymerization of dimethacrylate resins in thick sections. ResearchGate. [Link]

-

Chemical structures of the photoinitiators and amine synergist. CQ: camphorquinone; DMAEMA. ResearchGate. [Link]

-

3,4-dimethyl thiophene, 632-15-5. The Good Scents Company. [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2021-09-01). MDPI. [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

-

3,4-Dimethylphenol. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations - Google Patents [patents.google.com]

- 4. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Analogs of Michler’s ketone for two-photon absorption initiation of polymerization in the near infrared: synthesis and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Note: Formulation and Characterization of UV-Curable Coatings Incorporating 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone

For: Researchers, scientists, and drug development professionals exploring advanced photopolymerization technologies.

Introduction: The Role of Advanced Photoinitiators in UV-Curing Technology

Ultraviolet (UV) curing is a rapidly expanding technology, offering significant advantages over traditional thermal curing methods, including increased production speed, reduced energy consumption, and the elimination of volatile organic compounds (VOCs).[1][2][3] The cornerstone of this technology lies in the photoinitiator, a compound that absorbs UV light and initiates the polymerization process.[1][4][5] Benzophenone and its derivatives are a prominent class of Type II photoinitiators, which function through a hydrogen abstraction mechanism, typically in the presence of a co-initiator.[6][7] This application note details the formulation, application, and characterization of a UV-curable coating featuring a novel benzophenone derivative, 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone. This compound is designed to offer enhanced reactivity and compatibility in modern coating systems.

Physicochemical Properties of 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone

While specific experimental data for this novel compound is proprietary, the following table outlines the expected physicochemical properties based on the analysis of analogous benzophenone derivatives.[8][9][10][11]

| Property | Expected Value | Significance in UV Curing Formulations |

| Molecular Weight | ~367.5 g/mol | Influences solubility, migration resistance, and overall concentration required. |

| Appearance | Off-white to pale yellow crystalline solid | Important for formulation clarity and final coating aesthetics. |

| Melting Point | 85 - 95 °C | Affects handling, storage, and incorporation into liquid formulations. |

| UV Absorption Maxima (λmax) | 260 nm and 340 nm (in Methanol) | Critical for matching with the spectral output of the UV light source for efficient curing. |

| Solubility | Soluble in common monomers and oligomers (e.g., acrylates, methacrylates) | Essential for creating a homogeneous and stable liquid coating formulation. |

The Photochemical Initiation Mechanism

3,4-dimethyl-4'-thiomorpholinomethyl benzophenone is a Type II photoinitiator. Upon exposure to UV radiation, the benzophenone moiety absorbs photons and transitions to an excited triplet state. In this energized state, it abstracts a hydrogen atom from a synergistic co-initiator, typically a tertiary amine. This process generates a reactive free radical from the co-initiator, which then initiates the polymerization of acrylate or methacrylate monomers and oligomers in the formulation, leading to the formation of a cross-linked polymer network.[6][7] The thiomorpholine and dimethyl substitutions are anticipated to enhance the molecule's reactivity and solubility in the formulation.

Caption: Photoinitiation mechanism of a Type II benzophenone derivative.

Experimental Protocol: Formulation of a Model UV-Curable Clear Coat

This protocol describes the preparation of a 100g batch of a model UV-curable clear coating. All procedures should be performed under yellow light to prevent premature curing.

Materials and Equipment:

-

3,4-dimethyl-4'-thiomorpholinomethyl benzophenone

-

Epoxy Acrylate Oligomer (e.g., Bisphenol A based)

-

Tripropyleneglycol Diacrylate (TPGDA) - Reactive Diluent

-

N-methyldiethanolamine (MDEA) - Co-initiator

-

Leveling agent (e.g., polyether modified polysiloxane)

-

Amber glass vials or light-blocking containers

-

Laboratory scale with 0.01g precision

-

Mechanical stirrer or vortex mixer

-

Substrate for coating (e.g., glass slides, metal panels)

-

Film applicator (e.g., #12 Mayer bar)

-

UV curing system (e.g., medium-pressure mercury lamp or 365 nm LED)[4]

Formulation Table:

| Component | Role | Weight (g) | Weight % |

| Epoxy Acrylate Oligomer | Primary film former, provides hardness and chemical resistance | 60.0 | 60% |

| Tripropyleneglycol Diacrylate (TPGDA) | Reactive diluent, adjusts viscosity | 32.0 | 32% |

| 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone | Photoinitiator | 3.0 | 3% |

| N-methyldiethanolamine (MDEA) | Co-initiator | 4.0 | 4% |

| Leveling Agent | Improves surface smoothness | 1.0 | 1% |

| Total | 100.0 | 100% |

Step-by-Step Formulation Procedure:

-

Preparation: Ensure all glassware is clean and dry. Work in an area with controlled lighting (yellow light) to avoid ambient UV exposure.

-

Mixing: a. To an amber glass vial, add the epoxy acrylate oligomer and TPGDA. b. Mix at room temperature using a mechanical stirrer at a low speed (e.g., 200 rpm) until the mixture is homogeneous. c. Add the 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone and MDEA to the mixture. d. Continue stirring until the photoinitiator and co-initiator are completely dissolved. The mixture should be clear and free of particulates. e. Add the leveling agent and stir for an additional 5 minutes to ensure uniform distribution.

-

Degassing (Optional but Recommended): To remove any entrapped air bubbles, which can cause surface defects, place the formulation in a vacuum chamber for 10-15 minutes or let it stand for a few hours.

-

Storage: Store the formulated coating in a tightly sealed, light-proof container at room temperature.

Application and Curing Protocol

-

Substrate Preparation: Clean the substrate surface thoroughly to remove any dust, grease, or other contaminants. For example, wipe glass slides with isopropanol and dry completely.

-

Application: a. Place the cleaned substrate on a flat, level surface. b. Apply a small amount of the formulated coating at one end of the substrate. c. Use a film applicator (e.g., #12 Mayer bar) to draw down the coating, creating a uniform wet film.

-

Curing: a. Immediately place the coated substrate on the conveyor belt of the UV curing system. b. Expose the coating to UV radiation. The required UV dose will depend on the lamp intensity and the specific formulation. A typical starting point is a dose of 500-1000 mJ/cm². c. For initial trials, it is recommended to vary the conveyor speed or the number of passes to determine the optimal curing conditions.

Characterization of the Cured Coating: A Workflow for Performance Validation

The following workflow outlines the key characterization steps to evaluate the performance of the cured coating.

Caption: Workflow for characterizing the cured coating.

Detailed Characterization Protocols:

-

Cure Speed (Tack-Free Test): Immediately after curing, lightly touch the surface of the coating with a cotton ball. The coating is considered tack-free if no fibers adhere to the surface. This provides a qualitative measure of the cure speed.

-

Pencil Hardness (ASTM D3363): This test assesses the hardness and scratch resistance of the cured film. A set of calibrated pencils of increasing hardness (from 6B to 6H) is used. The pencil hardness is defined as the grade of the hardest pencil that does not scratch the coating.

-

Cross-Hatch Adhesion (ASTM D3359): This method evaluates the adhesion of the coating to the substrate. A lattice pattern is cut into the coating, and a standardized pressure-sensitive tape is applied over the lattice and then pulled off. The adhesion is rated based on the amount of coating removed by the tape.

-

Solvent Resistance (MEK Rub Test): This test measures the coating's resistance to chemical attack. A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth over the surface with a specified pressure. The number of double rubs required to expose the substrate is recorded. A higher number of rubs indicates better chemical resistance and a higher degree of cure.

-

Gloss Measurement (ASTM D523): A gloss meter is used to measure the specular reflection of the coating surface at different angles (typically 20°, 60°, and 85°). This provides a quantitative measure of the surface's shininess and smoothness.

Conclusion

This application note provides a comprehensive framework for the formulation, application, and characterization of UV-curable coatings utilizing 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone as a photoinitiator. The provided protocols offer a robust starting point for researchers to explore the benefits of this novel photoinitiator in developing high-performance, environmentally friendly coatings for a variety of applications, including protective layers, inks, and adhesives.[12] The systematic characterization workflow ensures a thorough evaluation of the final cured film properties, enabling data-driven optimization of the formulation and curing process.

References

-

MDPI. (n.d.). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Retrieved from [Link]

-

Wikipedia. (n.d.). Photopolymer. Retrieved from [Link]

-

INIS-IAEA. (n.d.). uv-curable release coating and adhesive formulations containing vinylethers. Retrieved from [Link]

-

National Institutes of Health. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and application of novel benzophenone photoinitiators. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of UV-Curable Resin with High Refractive Index for a Luminance-Enhancing Prism Film. Retrieved from [Link]

-

National Institutes of Health. (2015). The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. Retrieved from [Link]

-

ResearchGate. (2025). UV-curable formulations for UV-transparent optical fiber coatings I. Acrylic resins. Retrieved from [Link]

-

Incure Inc. (2025). Industrial UV Curing Systems: A Manufacturer's Guide. Retrieved from [Link]

-